molecular formula C10H14N2O3 B13120651 Ethyl 5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate

Ethyl 5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate

Cat. No.: B13120651
M. Wt: 210.23 g/mol
InChI Key: YMYNFBAKKSTFCK-UHFFFAOYSA-N
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Description

Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate stands out due to its specific pyrimidine ring structure, which imparts unique chemical reactivity and potential biological activity. Its combination of hydroxyl, ester, and ethyl groups allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 5-ethyl-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-4-7-8(10(14)15-5-2)11-6(3)12-9(7)13/h4-5H2,1-3H3,(H,11,12,13)

InChI Key

YMYNFBAKKSTFCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)C)C(=O)OCC

Origin of Product

United States

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